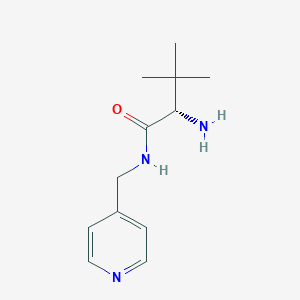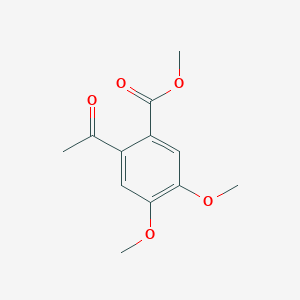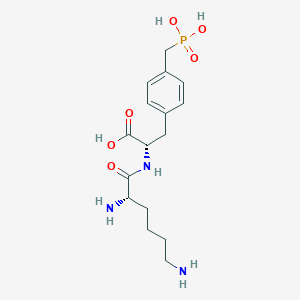
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring attached to a butanamide backbone, with an amino group and two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 2-amino-3,3-dimethylbutanoic acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid and the amine group of 4-pyridinemethanol. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and scalability. The use of high-throughput purification methods like preparative HPLC (high-performance liquid chromatography) can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the amide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes involving amide-containing molecules.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring and the amide group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3,3-dimethylbutanamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-(pyridin-4-ylmethyl)butanamide: Lacks the amino group, which may reduce its potential for biological interactions.
(2S)-2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide: Has only one methyl group, potentially altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of the pyridine ring and the 2-amino-3,3-dimethylbutanamide backbone. This structural arrangement provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
属性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10(13)11(16)15-8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI 键 |
FBXGQKMHBRWBBX-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=NC=C1)N |
规范 SMILES |
CC(C)(C)C(C(=O)NCC1=CC=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)

![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)










